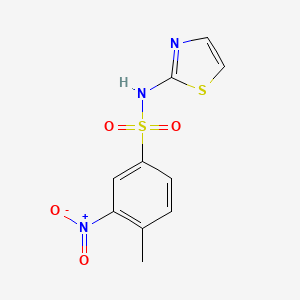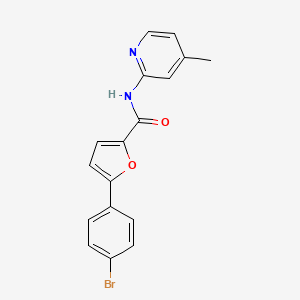![molecular formula C21H19NO3 B4921619 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine, also known as safrole amine, is a chemical compound used in scientific research for its potential therapeutic effects. This compound is derived from safrole, a natural organic compound found in various plants including sassafras and camphor.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Safrole amine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may protect cells from oxidative stress. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine in scientific research is its potential therapeutic effects, which may lead to the development of new treatments for various diseases. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine and its potential therapeutic targets. Overall, the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular signaling pathways.
Synthesis Methods
The synthesis of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine involves the reduction of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine using sodium borohydride in the presence of palladium on carbon catalyst. This reaction yields 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Safrole amine has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been studied for its potential anti-cancer properties, showing promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-4-17(5-3-1)14-23-19-9-6-16(7-10-19)13-22-18-8-11-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJPTPDTQNANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)




![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)



![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)